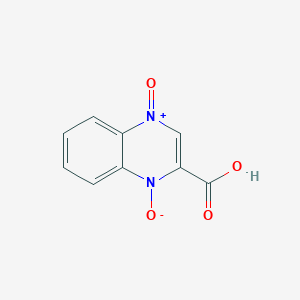

2-Quinoxalinecarboxylic acid, 1,4-dioxide

Description

Significance of Heterocyclic N-Oxides in Advanced Chemical Systems

Heterocyclic N-oxides are a class of compounds that have garnered considerable interest in medicinal chemistry and drug development. mdpi.comresearchgate.netnih.gov The presence of the N-oxide functional group can significantly alter the physicochemical and biological properties of a parent N-heterocycle. mdpi.com This modification can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. mdpi.comresearchgate.net The N-oxide moiety, with its distinct electronic and steric characteristics, can act as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups, such as the carbonyl group. mdpi.com

Historically, some heterocyclic N-oxides were viewed as mere metabolic byproducts of N-heterocyclic drugs. mdpi.com However, extensive research has revealed their potential as potent therapeutic agents in their own right, with applications spanning anticancer, antibacterial, antiviral, and antiparasitic therapies. nih.govnih.gov The unique chemical nature of the N-oxide group allows certain compounds to act as prodrugs, particularly in hypoxic environments characteristic of solid tumors and some bacterial infections, where they can be reduced to release cytotoxic species. mdpi.com

Evolution of Quinoxaline (B1680401) 1,4-Dioxides as a Research Focus

The quinoxaline 1,4-dioxide scaffold represents a prominent class within the broader family of heterocyclic N-oxides. mdpi.com Research into quinoxaline derivatives began to gain momentum in the mid-20th century, initially driven by the discovery of their antibacterial properties. nih.gov Compounds within this family, such as quindoxin (B1212070) and carbadox, were developed and have been used in veterinary medicine as antibacterial agents and growth promoters. nih.gov

Over the decades, the research focus has expanded significantly, with studies demonstrating a wide spectrum of biological activities for quinoxaline 1,4-dioxides, including antifungal, antiviral, antiprotozoal, and anticancer effects. mdpi.comnih.govmasterorganicchemistry.com The core structure, a fusion of a benzene (B151609) ring and a 1,4-dioxide-pyrazine ring, provides a versatile platform for chemical modification, allowing for the synthesis of extensive libraries of derivatives with tailored properties. The development of synthetic methodologies, most notably the Beirut reaction, has been instrumental in advancing the exploration of this chemical space. nih.gov

Structural Context of 2-Quinoxalinecarboxylic acid, 1,4-dioxide within Quinoxaline N-Oxide Chemistry

From a chemical standpoint, the 1,4-dioxides of quinoxaline-2-carboxylic acids are known to be relatively unstable and can readily undergo decarboxylation, particularly when heated. nih.gov This chemical reactivity is an important consideration in their synthesis and handling. The presence of the carboxylic acid group also provides a handle for further chemical modifications, such as the formation of esters and amides, which has been a strategy employed in the development of new therapeutic agents. nih.gov

While much of the research has focused on the derivatives of this compound, the parent compound itself serves as a fundamental building block and a point of reference for understanding the structure-activity relationships within this subclass of quinoxaline N-oxides. For instance, a chlorinated analog, 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide, has been identified as a natural product from Streptomyces ambofaciens with antibacterial activity. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₄ | mdpi.comnih.gov |

| Molecular Weight | 206.15 g/mol | mdpi.comnih.gov |

| IUPAC Name | 1-oxido-4-oxoquinoxalin-4-ium-2-carboxylic acid | mdpi.comnih.gov |

| CAS Number | 17987-99-4 | mdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-oxoquinoxalin-4-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)8-5-10(14)6-3-1-2-4-7(6)11(8)15/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSUJWYXGUYPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C[N+]2=O)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170875 | |

| Record name | 2-Quinoxalinecarboxylic acid, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17987-99-4 | |

| Record name | 2-Quinoxalinecarboxylic acid, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Quinoxalinecarboxylic Acid, 1,4 Dioxide and Its Derivatives

Advanced Synthetic Routes to the 2-Quinoxalinecarboxylic acid, 1,4-dioxide Core

The construction of the quinoxaline (B1680401) 1,4-dioxide ring system has evolved significantly from early methods like the direct oxidation of quinoxalines, which often resulted in low yields. nih.govmdpi.com The predominant and more efficient method used today is the Beirut reaction, which involves the heterocyclization of benzofuroxans (benzofurazan-1-oxides) with β-keto esters or related carbonyl compounds. nih.govmdpi.com

Regioselective Synthesis Strategies

The Beirut reaction is the most significant preparative method for synthesizing quinoxaline 1,4-dioxides. nih.govmdpi.com This reaction involves the condensation of benzofuroxans with enols or enamines. nih.gov The regioselectivity of this reaction is a critical consideration, particularly when using monosubstituted benzofuroxans. The nature and position of the substituent on the benzofuroxan ring direct the cyclization, leading to the formation of specific regioisomers.

For instance, the reaction between monosubstituted benzofuroxans bearing electron-withdrawing groups and benzoylacetonitrile typically yields a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides, with the 6-substituted isomer being predominant. nih.gov This outcome is attributed to the electron-withdrawing character of the quinoxaline 1,4-dioxide nucleus. nih.gov The precise control of regioselectivity remains an active area of research, with studies focusing on the influence of starting materials, catalysts, and reaction conditions to enhance the yield of the desired isomer. mdpi.com

Catalytic Approaches in Quinoxaline 1,4-Dioxide Formation

Various catalytic systems have been developed to improve the efficiency, yield, and conditions of quinoxaline 1,4-dioxide synthesis. These approaches often provide milder reaction pathways compared to traditional methods that may require strong acids or bases. nih.gov

Catalysts employed in the synthesis of the quinoxaline core include:

Base Catalysis : Potassium carbonate (K2CO3) has been used as a catalyst in acetone or DMF to achieve high yields (50-64%) of 3-phenylquinoxaline-2-carboxylic acid 1,4-dioxide derivatives. nih.gov

Supramolecular Catalysis : β-cyclodextrin has been utilized to catalyze the heterocyclization of benzofuroxan and carbonyl compounds in water, demonstrating a green and efficient approach. nih.govmdpi.com

Solid Supports : Catalysts on solid supports, such as florisil and montmorillonite KSF and K10, have proven effective and offer advantages like easy separation and potential for reuse. researchgate.net

Transition Metal Catalysis : Transition metal-doped carbon aerogels (e.g., Mo, Fe, Co, Cu) have been shown to be active and selective catalysts for quinoxaline synthesis from o-phenylenediamine and α-hydroxy ketones. uned.es Molybdenum-based catalysts, in particular, were found to be highly efficient. uned.es

The following table summarizes various catalytic methods used in the synthesis of quinoxaline 1,4-dioxide and related quinoxaline derivatives.

| Catalyst System | Reactants | Solvent | Key Advantages |

| K2CO3 | Benzofuroxan, Carbonyl compounds | Acetone or DMF | High yields |

| β-cyclodextrin | Benzofuroxan, Carbonyl compounds | Water | Supramolecular catalysis, Green solvent |

| L-arabinose | o-phenylenediamines, dicarbonyl compounds | Not specified | Eco-friendly, Novel catalyst |

| Heteropolyoxometalates (HPMo11VFeO40) | o-phenylenediamine, Benzil | Toluene | High yields at room temperature, Recyclable |

| Montmorillonite KSF/K10 | Benzofuroxan, β-keto esters | Solvent-free (Microwave) | Reduced reaction time, Increased yield |

| Mo-doped carbon aerogel | o-phenylenediamine, Benzoin | Toluene | High conversion and selectivity |

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles has revolutionized the synthesis of quinoxaline derivatives, aiming to reduce environmental impact by using benign solvents, reusable catalysts, and energy-efficient methods. ijirt.orgbenthamdirect.com These approaches offer high yields and selectivity while minimizing waste generation. ijirt.org

Key green strategies include:

Green Solvents : Water and polyethylene glycol (PEG) have been used as environmentally friendly reaction media. chim.it

Energy-Efficient Techniques : Microwave irradiation and ultrasonic waves have been employed to accelerate reactions, often under solvent-free conditions, leading to shorter reaction times and higher yields. researchgate.netijirt.orgbenthamdirect.com

Functionalization and Derivatization Strategies of this compound

The reactivity of the this compound core is largely dictated by the N-oxide fragments and the carboxylic acid group. nih.gov These sites allow for a wide array of chemical transformations to generate a library of derivatives.

Carboxylic Acid Group Modifications (Esterification, Amidation)

The carboxylic acid group at the C2 position is a primary site for derivatization. Standard organic transformations can be applied to create esters and amides, which often exhibit modulated biological properties compared to the parent acid.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven process, often facilitated by using the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com Conversely, the hydrolysis of the corresponding ester, such as 2-carboethoxy-7-fluoroquinoxaline 1,4-dioxide, can be performed to yield the carboxylic acid. nih.govmdpi.com This hydrolysis can be challenging under direct alkaline conditions but is successfully achieved by heating in aqueous ethanol with triethylamine and catalytic amounts of calcium chloride. mdpi.com The calcium ions are thought to accelerate the hydrolysis by forming a complex. mdpi.com

Amidation: The synthesis of amides from this compound can be accomplished using various peptide coupling agents. One reported method involves the use of diphenylphosphoryl azide (DPPA) to facilitate the transformation into amides. nih.govmdpi.com This highlights the utility of modern coupling reagents in functionalizing the quinoxaline core. The Curtius rearrangement can also be employed for the synthesis of 2-amino derivatives from the corresponding carboxylic acid azides. nih.govmdpi.com

The following table outlines common modifications of the carboxylic acid group.

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Ethanol, Benzyl (B1604629) alcohol), Acid Catalyst (e.g., H2SO4) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DPPA) | Amide |

| Azide Formation -> Curtius Rearrangement | Hydrazinolysis, Nitrosation | 2-Amino Derivatives (via isocyanate intermediate) |

Substituent Effects at Positions 2, 3, 6, and 7 on Chemical Reactivity

Substituents on both the pyrazine (B50134) and benzene (B151609) rings of the quinoxaline 1,4-dioxide nucleus significantly influence its chemical reactivity and, consequently, its biological activity.

Positions 6 and 7 : Substituents on the benzene ring primarily influence nucleophilic aromatic substitution reactions.

In 6,7-dihalogenated derivatives, nucleophilic substitution with amines like piperazine proceeds regioselectively. The electron-withdrawing effect of a cyano group at the C2 position can direct substitution to the C6 position, whereas other groups might favor substitution at C7. mdpi.com

The introduction of electron-withdrawing substituents at the 6 and 7 positions generally enhances the biological activity of some derivatives, which is linked to the compound's reduction potential. nih.govmdpi.com For example, 6,7-dichloro and 6,7-difluoro derivatives were found to be potent cytotoxins. nih.gov

Conversely, the presence of a chloro, methyl, or methoxy (B1213986) group specifically at the 7-position has been observed to enhance the antitubercular activity of certain quinoxaline-2-carboxylate 1,4-dioxide derivatives. nih.gov In some cases, the substitution of a fluorine atom on the quinoxaline ring by a methoxy group has been observed when the compound is dissolved in an ammonia-saturated methanol solution. researchgate.net

The following table summarizes the observed effects of substituents on the chemical reactivity of the quinoxaline 1,4-dioxide core.

| Position(s) | Substituent Type | Effect on Reactivity |

| 2, 3 | Two electron-withdrawing groups (e.g., -CF3) | Increased tendency for N-oxide reduction (deoxygenation) mdpi.com |

| 2 | Ester group variation (e.g., benzyl, ethyl) | Modulates biological activity, indicating altered interactions nih.gov |

| 6, 7 | Electron-withdrawing groups (e.g., -Cl, -F) | Enhances susceptibility to nucleophilic aromatic substitution; can increase biological potency nih.govmdpi.com |

| 6, 7 | Dihalo-substitution | Governs regioselectivity in nucleophilic substitution reactions mdpi.com |

| 7 | Chloro, methyl, or methoxy groups | Can enhance specific biological activities nih.gov |

Nucleophilic Aromatic Substitution Reactions

The presence of the two N-oxide groups in the quinoxaline 1,4-dioxide ring system significantly activates the nucleus towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of good leaving groups, such as halogens, from the aromatic ring by a variety of nucleophiles under relatively mild conditions. These reactions are crucial for the synthesis of novel derivatives with modified biological activities.

A notable example involves the regioselective substitution of chlorine atoms in 6,7-dichloro-3-methylquinoxaline 1,4-dioxide derivatives. Treatment of these compounds with cyclic amines, such as piperazine, in dimethylformamide (DMF) at 50°C leads to the preferential substitution of the chlorine atom at the 6-position. This regioselectivity is attributed to the electronic influence of the electron-withdrawing group at the 2-position, which increases the electrophilicity of the C6 position and stabilizes the Meisenheimer intermediate formed during the reaction. mdpi.com However, the substitution pattern can be influenced by the nature of the substituents on the quinoxaline ring. For instance, in 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides, treatment with N-Boc-piperazine results in the predominant formation of the 7-amino derivative. nih.gov

Interestingly, under certain conditions, substitution at the 7-position can also occur as a side reaction. For example, heating 6,7-dichloro-2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-dioxide with an excess of piperazine in DMF can lead to the formation of the 7-amino-substituted byproduct in a significant yield. mdpi.com

The following table summarizes representative examples of nucleophilic aromatic substitution reactions on derivatives of this compound.

| Starting Material | Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6,7-dichloro-2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-dioxide | Piperazine | DMF, 50°C | 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | Good | mdpi.com |

| 6,7-dichloro-2-carbamoyl-3-methylquinoxaline 1,4-dioxide | N-Methylpiperazine | DMF, 50°C | 7-chloro-3-methyl-6-(4-methylpiperazin-1-yl)-2-quinoxalinecarboxamide 1,4-dioxide | Good | mdpi.com |

| 6,7-dichloro-2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-dioxide | Piperazine (excess) | DMF, heat | 6-chloro-2-(ethoxycarbonyl)-3-methyl-7-(piperazin-1-yl)quinoxaline 1,4-dioxide | 21% (byproduct) | mdpi.com |

| 6,7-dichloro-2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide | N-Boc-piperazine | - | 7-(N-Boc-piperazin-1-yl)-6-chloro-2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide | Predominantly | nih.gov |

Rearrangement Reactions of Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides are known to undergo various rearrangement reactions, providing pathways to structurally diverse heterocyclic compounds. These transformations can be induced by heat, light, or chemical reagents.

One of the most significant rearrangements in the synthesis of quinoxaline 1,4-dioxides is the Beirut Reaction . This reaction involves the condensation of a benzofuroxan with an enolate-forming species, such as a β-keto ester, to yield a quinoxaline 1,4-dioxide. While technically a synthetic method for the core structure, the rearrangement of the benzofuroxan intermediate is a key step in the process. The reaction of a substituted benzofuroxan with ethyl 2-methylacetoacetate, for instance, can lead to the formation of 3-methyl-2-quinoxalinecarboxylic acid ester 1,4-dioxides.

The Curtius Rearrangement offers a valuable method for the synthesis of 2-aminoquinoxaline 1,4-dioxide derivatives from their corresponding 2-carboxylic acid counterparts. The process involves the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be trapped with an alcohol or an amine to yield a carbamate or a urea derivative, respectively, which can be further hydrolyzed to the desired 2-amino compound. For example, the azide of 3-methylquinoxaline-2-carboxylic acid 1,4-dioxide rearranges upon boiling in an alcohol or amine solution to form 2-alkyl carbamates or substituted ureas. nih.gov

Photoinduced rearrangements of quinoxaline 1,4-dioxides have also been reported. Upon exposure to UV irradiation, 2-substituted quinoxaline 1,4-dioxides can isomerize to afford 3-oxoquinoxaline 1-N-oxides in high yields. This transformation is believed to proceed through an intermediate oxaziridine species. nih.gov

The table below provides examples of rearrangement reactions involving quinoxaline 1,4-dioxides.

| Reaction Type | Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Beirut Reaction | 5-Chlorobenzofuroxan and Ethyl acetoacetate | Base catalyst | 6-Chloro-3-methyl-2-quinoxalinecarboxylic acid ethyl ester 1,4-dioxide | - | - |

| Curtius Rearrangement | Azide of 3-methylquinoxaline-2-carboxylic acid 1,4-dioxide | Boiling in alcohol (e.g., ethanol) | Ethyl (3-methyl-1,4-dioxyquinoxalin-2-yl)carbamate | - | nih.gov |

| Curtius Rearrangement | Azide of 3-methylquinoxaline-2-carboxylic acid 1,4-dioxide | Boiling in amine solution | Substituted urea derivative | - | nih.gov |

| Photoinduced Rearrangement | 2-Substituted quinoxaline 1,4-dioxide | UV irradiation in aqueous solution | 3-Oxoquinoxaline 1-N-oxide | High | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy of 2-Quinoxalinecarboxylic acid, 1,4-dioxide, including chemical shifts and coupling constants, are not available in the surveyed literature. While studies on related compounds, such as 2-ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide and other derivatives, utilize NMR for structural confirmation, the specific data for the title compound remains unpublished. nih.gov For instance, research on substituted derivatives often compares their spectra to related structures, but the foundational data for the unsubstituted acid is not provided. nih.gov

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Constants

Specific ¹H-NMR data, which would detail the chemical shifts of the aromatic protons on the quinoxaline (B1680401) ring system and the carboxylic acid proton, are not documented. Analysis of coupling constants, crucial for determining the connectivity and spatial relationships between protons, is therefore not possible. In general, the acidic proton of a carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The protons on the benzene (B151609) portion of the quinoxaline ring would be expected in the aromatic region (7-9 ppm), with their exact shifts and splitting patterns influenced by the electron-withdrawing effects of the N-oxide and carboxylic acid groups.

Carbon NMR (¹³C-NMR) Analysis of Electronic Environments

Similarly, a detailed ¹³C-NMR spectrum for this compound is not available. Such a spectrum would provide insight into the electronic environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would typically resonate in the range of 160-185 ppm. The carbons of the heterocyclic and benzene rings would appear in the aromatic region (approximately 110-150 ppm), with the N-oxide groups significantly influencing their chemical shifts compared to the parent quinoxaline structure.

Vibrational Spectroscopy (FT-IR and FT-Raman)

While FT-IR spectroscopy is a common technique for characterizing quinoxaline derivatives, specific spectra for this compound are not present in the reviewed literature.

Characterization of Key Functional Groups and Bond Vibrations

Based on general principles, the FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad O-H stretching band for the carboxylic acid would be anticipated from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group should appear around 1700-1725 cm⁻¹. The N-oxide (N→O) stretching vibrations typically occur in the 1200-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Conformational Analysis via Vibrational Signatures

Without experimental FT-IR and FT-Raman spectra, a conformational analysis based on vibrational signatures is not feasible. Such an analysis would involve examining subtle shifts in vibrational frequencies to deduce information about the molecule's preferred three-dimensional structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Specific UV-Vis absorption maxima (λmax) for this compound are not reported. The UV-Vis spectrum is determined by the electronic transitions within the molecule. The quinoxaline 1,4-dioxide core is a conjugated system, and its spectrum would be expected to display multiple absorption bands corresponding to π→π* transitions. The presence of the N-oxide and carboxylic acid groups would influence the energy of these transitions, typically causing a shift in the absorption maxima compared to unsubstituted quinoxaline. Studies on quinoxaline derivatives often report absorption bands in the range of 320-420 nm, attributable to the π-π* electronic transitions of the quinoxaline moiety. researchgate.net

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering a detailed portrait of the molecule in its solid state.

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CCDC), no publically available single-crystal X-ray diffraction data for this compound was found. cam.ac.ukcam.ac.uk The absence of this data in the public domain means that a definitive experimental determination of its solid-state structure has not been reported or made accessible.

For related compounds, studies on derivatives of quinoxaline-2-carboxylate 1,4-dioxides have been published, where the structures of these more complex molecules were confirmed using various spectroscopic methods, sometimes including X-ray crystallography for those specific derivatives. nih.gov However, this does not provide the specific crystal structure for the parent compound, this compound.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (Common for similar organic molecules) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 3000 |

| Z | 4 or 8 |

Note: This table is hypothetical and presents expected ranges for a molecule of this nature. Actual data can only be obtained through experimental X-ray diffraction analysis.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₉H₆N₂O₄, the exact mass is 206.0328 g/mol . nih.gov

High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), is well-suited for the analysis of this compound, as demonstrated in studies on its derivatives. mdpi.com In a typical ESI-MS experiment in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Fragmentation Pattern:

The fragmentation of this compound in a mass spectrometer would be expected to follow pathways characteristic of both carboxylic acids and N-oxides. libretexts.org Key fragmentation steps would likely include:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion from the loss of a 44 Da neutral molecule.

Loss of Oxygen Atoms: The N-oxide functionalities are prone to losing oxygen atoms upon ionization. The sequential loss of one or both oxygen atoms (16 Da each) would be an anticipated fragmentation route.

Loss of the Carboxylic Acid Group: Fragmentation could also involve the cleavage of the entire carboxylic acid group (-COOH), a loss of 45 Da.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Description |

| 207.0357 | [C₉H₇N₂O₄]⁺ | Molecular ion [M+H]⁺ (in positive ion mode) |

| 205.0251 | [C₉H₅N₂O₄]⁻ | Deprotonated molecule [M-H]⁻ (in negative ion mode) |

| 189.0295 | [C₉H₅N₂O₃]⁻ | Loss of an oxygen atom from [M-H]⁻ |

| 173.0346 | [C₉H₅N₂O₂]⁻ | Loss of two oxygen atoms from [M-H]⁻ |

| 161.0295 | [C₈H₅N₂O₂]⁻ | Loss of CO₂ from [M-H]⁻ |

Note: The m/z values are predicted based on the chemical formula and common fragmentation patterns. Actual experimental data may show variations.

The comprehensive structural elucidation of this compound would be greatly advanced by the future availability of experimental X-ray crystallographic data. In the interim, mass spectrometry provides crucial confirmation of its molecular weight and valuable insights into its structural components through detailed fragmentation analysis.

Theoretical and Computational Chemistry of 2 Quinoxalinecarboxylic Acid, 1,4 Dioxide

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. nih.gov For quinoxaline (B1680401) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional structure (geometry optimization) and to analyze the electron distribution. researchgate.netresearchgate.netmdpi.com These calculations help in understanding the molecule's bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical behavior. mdpi.com

Recent studies on related quinoxaline 1,4-dioxide structures have utilized DFT to investigate optimized molecular structures, dipole moments, and other electronic properties. researchgate.netresearchgate.net For 2-quinoxalinecarboxylic acid, 1,4-dioxide, DFT would be used to model the planar quinoxaline ring and the orientation of the carboxylic acid group, which influences how the molecule interacts with its environment.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can be indicative of higher biological activity.

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

Table 1: Quantum Chemical Parameters Calculated via DFT for Quinoxaline 1,4-Dioxide Derivatives Note: This table is illustrative, based on typical parameters reported for related quinoxaline 1,4-dioxide derivatives. Specific values for this compound require dedicated calculations.

| Parameter | Symbol | Description | Typical Implication |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Higher values indicate better electron donors. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower values indicate better electron acceptors. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity | χ | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. |

| Chemical Hardness | η | Resistance to change in electron distribution. | A larger value indicates a "harder," less reactive molecule. |

| Global Softness | S | The reciprocal of hardness; measures polarizability. | A larger value indicates a "softer," more reactive molecule. |

| Electrophilicity Index | ω | Measures the energy stabilization when the system acquires additional electronic charge. | Indicates the electrophilic nature of the molecule. |

Data based on principles described in references researchgate.netresearchgate.netnih.gov.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the details of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis provides a detailed picture of the charge distribution by calculating "natural charges" on each atom and quantifies the interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis can reveal:

Hybridization of atomic orbitals.

Natural atomic charges , offering a more chemically intuitive picture of charge distribution than other methods.

Donor-acceptor interactions , which are crucial for understanding hyperconjugative effects and the stability of the molecule. In quinoxaline 1,4-dioxides, the N-oxide groups are key functional moieties, and NBO can elucidate their electronic influence on the rest of the molecule. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations allow chemists to observe its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with other molecules, such as a biological receptor or solvent.

In the context of this compound, MD simulations are valuable for:

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt, particularly the rotation around the bond connecting the carboxylic acid group to the quinoxaline ring.

Ligand-Receptor Interactions: Simulating how the molecule binds to a biological target, such as an enzyme or DNA. frontiersin.org Recent in silico studies have suggested that quinoxaline 1,4-dioxides can bind to the DNA gyrase of mycobacteria. nih.gov MD simulations can help visualize this binding process, assess the stability of the ligand-receptor complex, and identify the key amino acid residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For quinoxaline derivatives, QSAR models have been successfully developed to predict their biological activities, such as antimycobacterial and anticancer effects. nih.govnih.gov A key study focused on a series of 43 quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives to establish predictive models for their activity against Mycobacterium tuberculosis. nih.gov

The process typically involves:

Assembling a dataset of compounds with known biological activity (e.g., IC₅₀ values).

Calculating molecular descriptors for each compound.

Using statistical methods , such as multiple linear regression or genetic algorithms, to build an equation that correlates the descriptors with the activity. nih.govnih.gov

These models, once validated, can serve as a rational guide to predict the potency of new, unsynthesized derivatives, saving significant time and resources in drug discovery. nih.gov For instance, 3D-QSAR models have been used to identify the structural features of quinoxaline derivatives required for effective antimycobacterial activity. frontiersin.org

Table 2: Example of a QSAR Model for Antimycobacterial Activity of Quinoxaline-2-carboxylate 1,4-di-N-oxides Note: This table is a simplified representation of QSAR models found in the literature.

| Model Parameter | Value/Descriptor | Interpretation |

|---|---|---|

| Dependent Variable | pIC₅₀ (Potency) | The biological activity being predicted. |

| Statistical Method | Multiple Linear Regression | A common method to build the predictive model. |

| Key Descriptors | RDF035m, Mor15u, HATS0v | Examples of descriptors that correlate with activity. |

| R² (Correlation Coefficient) | > 0.6 | Indicates a good fit of the model to the data. |

| Q² (Cross-validation) | > 0.5 | Indicates good predictive ability of the model. |

Data based on principles described in references nih.govscielo.br.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. In the QSAR study of quinoxaline-2-carboxylate 1,4-di-N-oxides, a large set of 1497 theoretical descriptors (of the DRAGON type) were calculated to represent the molecular structure. nih.gov

Analysis of the resulting QSAR models helps identify which descriptors are most important for biological activity. For quinoxaline 1,4-dioxides, structure-activity relationship studies have highlighted several key features:

The 1,4-di-N-oxide groups are often crucial for activity. frontiersin.orgresearchgate.net

Substituents at the C7 position of the benzene (B151609) ring, such as chloro, methyl, or methoxy (B1213986) groups, can significantly influence antimycobacterial activity and cytotoxicity. frontiersin.org

The nature of the ester group at the C2 position also modulates activity, with benzyl (B1604629) esters showing higher potency in some studies. frontiersin.org

These identified descriptors provide a blueprint for designing new derivatives of this compound with potentially enhanced therapeutic properties. nih.govresearchgate.netresearchgate.netmdpi.com

Molecular Docking Studies for Target Binding Affinity Prediction

Simulation of Interactions with Biological Macromolecules

Computational studies have been pivotal in exploring the therapeutic potential of quinoxaline derivatives, with a significant focus on their antimycobacterial properties. Derivatives of this compound, particularly the quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide series, have been the subject of molecular docking simulations to understand their interactions with key biological targets in Mycobacterium tuberculosis.

One of the primary targets investigated is the Mycobacterium DNA gyrase B subunit (GyrB) . nih.gov DNA gyrase is a type II topoisomerase essential for maintaining DNA supercoiling and is a well-validated target for antibacterial drugs. nih.gov In silico studies have consistently shown that quinoxaline-1,4-dioxide derivatives can occupy the same binding site as the known DNA gyrase inhibitor, novobiocin. nih.govnih.gov This suggests a competitive inhibition mechanism for this class of compounds.

A key finding from these docking studies is the critical role of the quinoxaline-1,4-dioxide scaffold in anchoring the molecule within the ATP-binding site of GyrB. nih.gov The simulations reveal specific molecular interactions that contribute to the binding affinity. For instance, a notable interaction involves a hydrogen bond between the amino group of the side chain of Arginine 77 (Arg77) in the GyrB active site and the quinoxaline derivative. nih.gov The oxygen atoms at the N1 and N4 positions of the quinoxaline ring are also identified as potential hydrogen bond acceptors, while the amide NH group in carboxamide derivatives can act as a hydrogen bond donor. nih.gov

The following table summarizes the key interactions observed in molecular docking studies of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives with the Mycobacterium DNA gyrase B subunit.

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Quinoxaline-2-carboxamide 1,4-di-N-oxides | Mycobacterium DNA gyrase B subunit | Arg77 | Hydrogen Bonding | nih.gov |

While the primary focus has been on DNA gyrase, the broader quinoxaline scaffold has been investigated against other targets in different therapeutic areas. For example, other classes of quinoxaline derivatives have been docked against targets such as human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR), suggesting the versatility of this heterocyclic core. ekb.eg However, for this compound and its close derivatives, the most substantiated biological macromolecule interaction is with DNA gyrase.

Elucidation of Potential Binding Pockets

The elucidation of potential binding pockets is a direct outcome of molecular docking studies, providing a three-dimensional map of the ligand-receptor interaction site. For derivatives of this compound, the principal binding pocket identified is located within the ATP-binding site of the Mycobacterium DNA gyrase B subunit . nih.gov

This binding pocket is the same as that occupied by the aminocoumarin antibiotic novobiocin. nih.gov The quinoxaline-1,4-dioxide moiety of the derivatives settles into the site typically occupied by the coumarin (B35378) ring of novobiocin. nih.gov This pocket is characterized by a combination of hydrophobic and hydrophilic residues, allowing for a range of interactions that stabilize the ligand-protein complex.

The key features of this binding pocket that accommodate the quinoxaline derivatives include:

A hydrogen-bonding region: This area is exemplified by the presence of residues like Arg77, which can form crucial hydrogen bonds with the ligand. nih.gov

Hydrophobic regions: These parts of the pocket can interact favorably with the aromatic quinoxaline ring system and any hydrophobic substituents on the derivative.

The understanding of this binding pocket has been further refined through homology modeling, where the structure of the Mycobacterium DNA gyrase B subunit is built based on a known template, such as the crystal structure of the E. coli gyrase B in complex with novobiocin. nih.gov This allows for a detailed inspection of the prospective interactions and the spatial arrangement of the quinoxaline derivatives within the active site.

The following table details the elucidated binding pocket for quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives.

| Biological Target | Putative Binding Pocket | Key Characteristics of the Binding Pocket | Reference |

| Mycobacterium DNA gyrase B subunit | ATP-binding site (Novobiocin binding site) | Contains key residues for hydrogen bonding (e.g., Arg77) and hydrophobic interactions. | nih.gov |

Mechanistic Investigations of Biological Activities of 2 Quinoxalinecarboxylic Acid, 1,4 Dioxide Derivatives

Elucidation of Antimicrobial Mechanisms

The antimicrobial action of quinoxaline (B1680401) 1,4-dioxide derivatives is multifactorial, primarily involving the compromise of genomic integrity through DNA damage and the disruption of essential enzymatic processes.

DNA Damage Induction and Repair Pathway Perturbations

A primary mechanism of action for quinoxaline 1,4-dioxide derivatives is the induction of significant DNA damage in target cells. mdpi.comnih.gov Studies using the comet assay on a derivative known as Q-85 HCl demonstrated a dose-dependent increase in DNA damage in Caco-2 cells under both hypoxic and well-oxygenated conditions. nih.govscispace.com The damage was identified as oxidative, affecting purine (B94841) and pyrimidine (B1678525) bases, and was not mitigated by treatment with antioxidants like vitamin C and E. nih.gov

In hypoxic environments, the recovery from this DNA damage was notably slower and dependent on the concentration of the compound, with damage persisting for over 72 hours at the highest concentrations tested. nih.govscispace.com In contrast, under normal oxygen levels, the DNA was completely repaired within 24 hours. nih.govscispace.com This suggests that the reduced intermediates of the compound, more readily formed in hypoxia, are highly genotoxic. nih.govscispace.com

The DNA-damaging capability is also a cornerstone of the antimycobacterial effects of these compounds. mdpi.comnih.gov Whole-genomic sequencing of Mycobacterium smegmatis mutants that had developed resistance to a 2-quinoxalinecarboxylic acid, 1,4-dioxide derivative revealed a high frequency of single-nucleotide polymorphisms. mdpi.comnih.gov This finding serves as strong evidence for a DNA-damaging mode of action. mdpi.comnih.gov Further transcriptomic studies on M. smegmatis exposed to the derivative LCTA-3368 showed a significant upregulation of genes involved in DNA repair systems, including the SOS response and nucleotide excision repair (NER) pathways. mdpi.comresearchgate.netpreprints.org This activation of repair mechanisms highlights the cell's response to the extensive DNA lesions caused by the compound. mdpi.com

| Derivative | Model System | Key Findings | Reference |

|---|---|---|---|

| Q-85 HCl | Caco-2 cells | Induces dose-dependent DNA damage under hypoxic and normoxic conditions. Damage is oxidative and repair is slower in hypoxia. | nih.govscispace.comnih.gov |

| Compound 4 (a 3-methylquinoxaline 1,4-dioxide) | M. smegmatis | Confirmed as a DNA-damaging agent through the generation of drug-resistant mutants with numerous SNPs. | mdpi.comnih.gov |

| LCTA-3368 | M. smegmatis | Upregulates genes involved in DNA repair and replication processes, confirming DNA damage as a primary effect. Increases reactive oxygen species in a dose-dependent manner. | mdpi.comresearchgate.netresearchgate.net |

Inhibition of DNA Synthesis and Replication

The extensive damage inflicted upon the DNA template by quinoxaline 1,4-dioxide derivatives logically leads to the disruption of DNA synthesis and replication. While direct inhibition of the synthetic machinery is a secondary effect, it is an inevitable and critical consequence of the primary DNA lesions. Transcriptomic analysis of M. smegmatis treated with the quinoxaline 1,4-dioxide derivative LCTA-3368 revealed a significant upregulation in the expression of genes involved in DNA replication processes. mdpi.comresearchgate.net This cellular response is interpreted as an attempt to overcome the replication block caused by the damaged DNA, further supporting the hypothesis that interference with DNA integrity is the core mechanism that ultimately halts DNA synthesis.

Enzymatic Target Inhibition (e.g., DNA gyrase B subunit)

Bacterial type II topoisomerases, such as DNA gyrase, are essential enzymes that control the topological state of DNA and are validated targets for many antibiotics. nih.govnih.gov DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits; the GyrB subunit contains the ATP-binding site that powers the enzyme's activity. nih.govnih.govwikipedia.org While quinoxaline 1,4-dioxides are known to cause DNA damage, their potential to directly inhibit enzymes like DNA gyrase is also under investigation.

Mechanistic studies involving the selection of M. smegmatis mutants resistant to a 3-methylquinoxaline 1,4-dioxide derivative have been particularly revealing. mdpi.comnih.gov Reverse genetics confirmed that mutations in the genes MSMEG_4646, MSMEG_5122, and MSMEG_1380 are responsible for mediating resistance. mdpi.comnih.gov The identification of these specific genetic loci provides critical leads for pinpointing the direct enzymatic targets of this class of compounds within the bacterial cell. Although these genes have not been definitively identified as DNA gyrase subunits in these studies, this approach is crucial for identifying the precise proteins that are inhibited.

Bioreduction Mechanisms under Hypoxic Conditions

A key feature of many quinoxaline 1,4-dioxide derivatives is their selective toxicity towards cells in hypoxic (low-oxygen) environments. nih.govnih.gov These compounds function as bioreductive prodrugs, meaning they are activated under reducing conditions. nih.govnih.gov The two N-oxide fragments are crucial for this activity. mdpi.comnih.gov

Under hypoxia, cellular reductases, such as porcine aldehyde oxidase SsAOX1, can catalyze the reduction of the N-oxide groups. researchgate.net This enzymatic reduction generates highly reactive radical species and other toxic intermediates. nih.govscispace.comresearchgate.net These reactive species are potent DNA-damaging agents, leading to the heightened genotoxicity observed in hypoxic cells compared to cells in normal oxygen conditions. nih.govscispace.comnih.gov The formation of reactive oxygen species upon exposure to these compounds has also been demonstrated, supporting the role of oxidative stress in their mechanism of action. mdpi.com

Antiprotozoal Mechanistic Studies

The investigation into the antiprotozoal activity of quinoxaline 1,4-dioxide derivatives has identified a key parasitic enzyme as a primary target.

Trypanothione Reductase Inhibition

Trypanothione reductase (TR) is an enzyme that is unique to and essential for trypanosomatid parasites, where it plays a central role in redox homeostasis by maintaining the reduced state of trypanothione. mdpi.comnih.govnih.gov Its absence in the mammalian host makes it an ideal target for antiprotozoal drug development. nih.gov

Several studies have confirmed that derivatives of quinoxaline-7-carboxylate 1,4-di-N-oxide act as inhibitors of TR from Trypanosoma cruzi. mdpi.comnih.gov The inhibitory mechanism and potency depend on the specific chemical substitutions on the quinoxaline scaffold. For instance, the derivative T-085 was found to inhibit TR through a non-competitive mechanism. mdpi.comnih.gov Another compound, T-147, behaved as a mixed inhibitor against the enzyme. nih.gov These findings establish TR as a definitive molecular target for this class of compounds, explaining their trypanocidal activity.

| Compound | Description | Inhibitory Activity / Mechanism | Reference |

|---|---|---|---|

| T-085 | 7-isopropyl quinoxaline-carboxylate 1,4-di-N-oxide derivative | Inhibits TR non-competitively (Ki = 35 µM). | nih.gov |

| T-147 | n-butyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivative | Behaves as a mixed inhibitor with Ki = 11.4 µM and Ki' = 60.8 µM. | nih.gov |

| T-150 | n-butyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivative | Showed the best trypanocidal activity and 13% TR inhibition at 44 µM. | nih.gov |

Triosephosphate Isomerase Inhibition

Triosephosphate isomerase (TIM or TPI) is a critical enzyme in the glycolytic pathway, catalyzing the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (GAP). wikipedia.org Its essential role in energy metabolism makes it a potential target for antimicrobial and antiparasitic drugs.

Research into the effects of this compound derivatives on this enzyme has been conducted in the context of antitaeniasis research. A series of methyl, ethyl, n-propyl, and iso-propyl quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives were evaluated for their in vitro activity against Taenia crassiceps cysts. nih.govnih.gov Several of these compounds demonstrated potent, time- and concentration-dependent cysticidal activity, with some derivatives showing efficacy comparable to the reference drug, albendazole (B1665689) sulfoxide. nih.govnih.gov For instance, compounds TS-12, TS-19, and TS-20 were particularly effective against T. crassiceps. nih.gov

To investigate the mode of action, the study included a molecular docking analysis on Taenia solium triosephosphate isomerase (TsTIM) and a subsequent enzyme inactivation assay. nih.govnih.gov While docking studies suggested potential interactions, the enzymatic assays revealed that the compounds had null to slight inhibitory activity on recombinant TsTIM. nih.govnih.gov For example, even at a high concentration of 1000 µM, the most active antitaeniasis compound, TS-12, caused less than 40% inhibition of the enzyme. nih.gov This finding suggests that while the quinoxaline-1,4-di-N-oxide scaffold is promising for developing new antitaeniasis agents, their potent biological effects are likely mediated by interactions with other pharmacological targets rather than significant inhibition of triosephosphate isomerase. nih.govnih.gov

| Compound ID | EC₅₀ (µM) |

| TS-06 | 5.34 |

| TS-12 | 0.58 |

| TS-19 | 1.02 |

| TS-20 | 0.80 |

| Albendazole Sulfoxide (Reference) | 0.68 |

| Data sourced from studies on esters of quinoxaline-1,4-di-N-oxide derivatives. nih.govresearchgate.net |

Peroxiredoxin-2 Inhibition

Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in detoxifying cells from harmful reactive oxygen species (ROS). Peroxiredoxin-2 (Prx2) is a specific member of this family that reduces peroxides. The inhibition of this enzyme can disrupt the redox balance of a cell, leading to oxidative stress and cell death, a mechanism that can be exploited in antiparasitic therapy.

Mechanistic studies have identified quinoxaline 1,4-dioxide derivatives as irreversible inhibitors of peroxiredoxin-2. mdpi.comnih.gov This inhibitory action is linked to their strong lytic activity against Plasmodium species, the parasites responsible for malaria. nih.gov The disruption of the parasite's antioxidant defense system via Prx2 inhibition represents a key aspect of the antimalarial activity of this class of compounds. mdpi.comnih.gov

Cellular Selectivity and Mode of Action in Specific Biological Systems

A defining characteristic of this compound derivatives is their selective toxicity, which varies depending on the biological context, such as the specific microbial strain or the oxygen concentration within a cell's environment.

The antimicrobial potency of this compound derivatives is highly dependent on the substituents on the quinoxaline ring and the target microbial species. nih.govnih.gov Studies have demonstrated a broad range of activities against various bacteria.

In the context of antimycobacterial research, novel derivatives have been tested against Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis. nih.gov One compound, designated as compound 4 [7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide], showed particularly high activity against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) eight times lower than the reference quinoxaline derivative, Dioxidine. researchgate.net The mode of action for this compound is predicted to be related to DNA damage. nih.govnih.gov

Further studies have evaluated esters of quinoxaline 1,4-di-N-oxide derivatives against Nocardia brasiliensis, the etiological agent of mycetoma. mdpi.comutrgv.edu Several derivatives exhibited potent activity, with MIC values below 1 µg/mL against both a reference strain and clinical isolates, highlighting their potential for development as new antinocardial agents. mdpi.comutrgv.edu

| Compound ID | Microbial Strain | MIC (µg/mL) |

| Compound 4 | M. tuberculosis AlRa | 1.25 |

| Compound 4 | M. smegmatis mc² 155 | 4 |

| Compound 5 | M. tuberculosis AlRa | >20 |

| Compound 5 | M. smegmatis mc² 155 | 16 |

| Dioxidine (Reference) | M. tuberculosis AlRa | 10 |

| Dioxidine (Reference) | M. smegmatis mc² 155 | 16 |

| N-05 | N. brasiliensis (Clinical Isolates) | <1 |

| N-09 | N. brasiliensis (Clinical Isolates) | <1 |

| N-11 | N. brasiliensis (Clinical Isolates) | <1 |

| N-13 | N. brasiliensis (Clinical Isolates) | <1 |

| Data sourced from multiple studies on the antimicrobial activity of quinoxaline 1,4-dioxides. researchgate.netmdpi.com |

A key therapeutic feature of many this compound derivatives is their selective cytotoxicity toward hypoxic cells, which are cells deprived of adequate oxygen supply. nih.govresearchgate.net Hypoxic regions are a common characteristic of solid tumors and are associated with resistance to both radiation and conventional chemotherapy. nih.gov

The N-oxide moieties on the quinoxaline scaffold can undergo bioreductive activation under low-oxygen conditions. This process generates reactive radical species that are toxic to the cell, for example, by causing DNA damage. nih.gov This leads to a significantly higher cell-killing effect in hypoxic environments compared to normally oxygenated (normoxic) tissues. This selectivity is quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the drug concentration needed to cause toxicity in aerobic versus anoxic conditions. nih.gov

Studies on human colon cancer cell lines (T-84) have shown that the HCR is highly dependent on the chemical structure of the derivative. nih.gov For example, the 2-benzoyl-3-phenyl-6,7-dichloro derivative (DCQ) was found to be a potent cytotoxin with an HCR of 100, whereas other derivatives like the 2,3-tetramethylene derivative (TMQ) were much less cytotoxic and selective, with an HCR of only 6.5. nih.gov The presence of chlorine atoms at the C-6 and C-7 positions appears to play a significant role in this enhanced hypoxic selectivity. nih.gov Furthermore, some of these compounds, such as DCQ and TX-402, have been shown to reduce the levels and expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein that allows tumor cells to adapt to and survive in hypoxic conditions. nih.govnih.gov

| Compound ID | Cell Line | Hypoxic Potency (IC₅₀ µM) | Hypoxic Cytotoxicity Ratio (HCR) |

| DCQ | T-84 | 1 | 100 |

| BPQ | T-84 | 20 | 40 |

| AMQ | T-84 | - | 8.5 |

| TMQ | T-84 | - | 6.5 |

| 14b | MCF7 | <0.5 | 39.8 |

| 14b | MDA-MB-231 | <0.5 | 23.3 |

| Data sourced from studies on the hypoxia-selective toxicity of quinoxaline 1,4-dioxides. nih.govnih.gov |

Structure Activity Relationship Sar Studies of 2 Quinoxalinecarboxylic Acid, 1,4 Dioxide Derivatives

Impact of Substituents on Core Quinoxaline (B1680401) Ring at Positions 2, 3, 6, and 7

Modifications to the core quinoxaline ring at positions 2, 3, 6, and 7 have been shown to significantly influence the biological activity of 2-quinoxalinecarboxylic acid, 1,4-dioxide derivatives. The nature of the substituents at these positions can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Electronic Effects of Halogenation and Electron-Donating/Withdrawing Groups

The electronic properties of substituents on the quinoxaline ring play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups, such as halogens, has been a common strategy to enhance the potency of these compounds.

For instance, the presence of a chlorine atom at the 7-position of the quinoxaline ring is considered a key factor for the antituberculosis activity of some derivatives. mdpi.com In a series of 3-methylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, the introduction of electron-acceptor substituents on the quinoxaline ring was found to increase antibacterial activity, while electron-donor groups reduced it. mdpi.com This trend is consistent with findings for quinoxaline-1,4-di-N-oxide esters, where an increase in activity is observed in the presence of electron-withdrawing substituents like trifluoromethyl. mdpi.com The enhanced activity is attributed to a more efficient bioreduction process, which is facilitated by electron-withdrawing groups, leading to the generation of reactive oxygen species (ROS) that can cause DNA damage. mdpi.com

Conversely, the effect of substituents at the 6- and 7-positions on antibacterial activity can be minimal in some cases, though they may influence cytotoxicity. mdpi.com One study on 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives found that the presence of a chloro, methyl, or methoxy (B1213986) group in position 7 reduced the minimum inhibitory concentration (MIC) and IC50 values against Mycobacterium tuberculosis. nih.gov

A study on novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides showed that the substitution of a halogen atom at the 7-position with Boc-piperazine proceeded efficiently, leading to amino derivatives with potential antibacterial activity. mdpi.com

The following table summarizes the effect of various substituents on the antimycobacterial activity of some this compound derivatives.

| Compound | Substituent at C2 | Substituent at C3 | Substituent at C6 | Substituent at C7 | M. tuberculosis MIC (µg/mL) | M. smegmatis MIC (µg/mL) |

| 4 | -COOEt | -CH3 | -piperazin-1-yl | -Cl | 1.25 | 1.25 |

| 5 | -CONH2 | -CH3 | -piperazin-1-yl | -Cl | >10 | >10 |

| 6 | -CONH-NH2 | -CH3 | -piperazin-1-yl | -Cl | >10 | >10 |

| 7 | -COOEt | -CH3 | -H | -piperazin-1-yl | 25 | >100 |

Data sourced from a study on novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides as antimycobacterial agents. nih.govmdpi.com

Steric Effects of Aliphatic and Aromatic Substituents

While electronic effects are prominent, the steric bulk of substituents at various positions on the quinoxaline ring also influences biological activity. The size and shape of these groups can affect how the molecule fits into the active site of its biological target.

Early studies on quinoxaline 1,4-di-N-oxide derivatives indicated that the presence of a methyl or methyl halogen group at the 2-position enhanced antimicrobial activity. mdpi.com Similarly, a methyl group at the 3-position was also found to be favorable for antibacterial activity. mdpi.com

In the context of antitaeniasis activity, a comparison of derivatives with a methyl group versus a trifluoromethyl group at the three-position showed that the trifluoromethyl group improved activity. mdpi.com Furthermore, at the two-position, aromatic groups were found to be important for biological effects compared to other substitutions. mdpi.com These findings suggest that a balance of steric and electronic properties is crucial for optimal activity.

Role of the Carboxylic Acid and its Derivatives (Esters, Amides, Hydrazides)

The carboxylic acid group at the 2-position and its derivatives, such as esters, amides, and hydrazides, are critical determinants of the biological profile of these quinoxaline compounds. The 1,4-dioxides of quinoxaline-2-carboxylic acids are noted for their high biological activity and wide range of pharmacological properties. mdpi.comnih.gov However, these carboxylic acids can be unstable and prone to decarboxylation. mdpi.comnih.gov

Transforming the carboxylic acid into its ester or amide derivatives has been a successful strategy to enhance stability and modulate activity. A comparative study of quinoxaline 1,4-dioxides highlighted that a compound with an ethoxycarbonyl group at position 2 displayed the most pronounced antimycobacterial activity. mdpi.com Substituting this ethoxycarbonyl group with a carboxamide or a hydrazide group, which have analogous electronic properties, negatively impacted the antitubercular effectiveness. mdpi.com

The nature of the ester group itself can also influence potency. For 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives, the anti-TB activity was found to improve in the following order of substituents on the carboxylate group: benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.gov This indicates that both the electronic and steric nature of the ester alkyl group are important for activity.

The following table illustrates the impact of modifying the carboxylic acid group on antimycobacterial activity.

| Compound ID | Modification at C2 | M. tuberculosis MIC (µg/mL) |

| Compound 4 | Ethoxycarbonyl (-COOEt) | 1.25 |

| Compound 5 | Carboxamide (-CONH2) | >10 |

| Compound 6 | Hydrazide (-CONHNH2) | >10 |

This data demonstrates the superior activity of the ethyl ester derivative compared to the amide and hydrazide analogs against Mycobacterium tuberculosis. mdpi.com

Significance of 1,4-Dioxide Moiety for Biological Efficacy and Bioreduction

The 1,4-di-N-oxide moiety is a hallmark of this class of compounds and is fundamentally important for their biological activity. nih.gov These N-oxide groups are not merely passive structural features; they are crucial for the mechanism of action, often acting as a prodrug feature. nih.gov

The biological properties of quinoxaline 1,4-dioxides, including their antibacterial and antitumor effects, are largely determined by the presence of these two N-oxide groups. nih.gov The mechanism of action is often associated with the bioreduction of the N-oxide groups, particularly in hypoxic environments found in solid tumors and bacterial cells. nih.govresearchgate.net This reduction is carried out by various oxidoreductases, leading to the formation of radical species. nih.govresearchgate.net These radicals can then induce cellular damage, such as DNA cleavage, which is believed to be a common mechanism for the bioactivity of quinoxaline 1,4-di-N-oxide derivatives. researchgate.net

The efficiency of this bioreduction process, and thus the biological efficacy, can be influenced by the electronic nature of other substituents on the quinoxaline ring. As mentioned earlier, electron-withdrawing groups can facilitate this reduction, thereby enhancing the compound's activity. mdpi.com The release of hydroxyl radicals (•OH) from some 3-trifluoromethyl-quinoxaline 1,4-dioxides upon one-electron reduction by cytochrome P450 oxidoreductase has been demonstrated, underlying their aerobic cytotoxicity. nih.gov

Correlation between Physicochemical Properties and Biological Activity

The biological activity of this compound derivatives is a consequence of a complex interplay of their physicochemical properties. Properties such as lipophilicity, electronic charge distribution, and molecular size and shape govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their ability to interact with their biological targets.

For instance, the lipophilicity of the substituents can significantly affect the compound's ability to cross cell membranes. In a study of N-benzylpyrazine-2-carboxamides, a related class of compounds, it was found that more lipophilic substituents on the pyrazine (B50134) core favored in vitro antimycobacterial activity. nih.gov While not directly on the title compound, this highlights the general importance of lipophilicity in this area.

The electronic properties of substituents, as discussed extensively in section 6.1.1, directly correlate with biological activity by influencing the bioreductive activation of the 1,4-dioxide moiety. mdpi.com Electron-withdrawing groups enhance this process and, consequently, the compound's potency.

Coordination Chemistry and Metal Complexes of 2 Quinoxalinecarboxylic Acid, 1,4 Dioxide

Ligand Properties of 2-Quinoxalinecarboxylic acid, 1,4-dioxide

This compound is a heterocyclic compound that possesses multiple functional groups capable of coordinating with metal ions. Its potential as a chelating agent is derived from the presence of the carboxylic acid group at the 2-position and the two N-oxide moieties on the pyrazine (B50134) ring.

Research has shown that this compound can function as both a monodentate and a bidentate ligand. In its bidentate chelation mode, it forms stable complexes with various metal ions. oup.com The specific mode of coordination can be influenced by factors such as the nature of the metal ion, the stoichiometry of the reaction, and the solvent system used. For instance, studies with divalent metal ions like copper and cadmium have revealed the formation of both 1:1 and 2:1 (ligand-to-metal) complexes, indicating versatility in its coordinating behavior. oup.com

Spectroscopic analyses have been crucial in elucidating the specific atoms involved in coordination. For the related compound 2-quinoxalinecarboxylic acid, infrared (IR) and far-infrared (Far-IR) studies confirm that chelation occurs through simultaneous bonding of the metal ion to one of the nitrogen atoms of the quinoxaline (B1680401) ring and the deprotonated carboxyl group. oup.com This forms a stable five-membered chelate ring. In the case of this compound, coordination is expected to involve the carboxylate group and one of the N-oxide oxygen atoms, which are also favorably positioned for chelation. The presence of the N-oxide groups modifies the electronic properties of the quinoxaline ring system and influences the coordination behavior.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its parent compound, 2-quinoxalinecarboxylic acid, typically involves the reaction of the ligand with a metal salt, often a metal acetate, in a suitable solvent like ethanol. oup.com

2-Quinoxalinecarboxylic acid and its N-oxide derivatives have been shown to form complexes with a wide array of divalent and trivalent metal ions. These include Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and Cd(II). oup.com While specific synthetic details for all the listed ions with the 1,4-dioxide derivative are not exhaustively documented in a single source, copper complexes of 2-quinoxalinecarboxylic acid 1,4-dioxide have been explicitly prepared and studied. oup.com The broader class of quinoxaline 1,4-dioxides has been reported to form complexes with ions such as Cr(III), Fe(III), Ce(III), Nd(III), and V(IV).

Infrared (IR) and Far-Infrared (Far-IR) spectroscopy are powerful tools for confirming the coordination of the ligand to the metal center. The analysis of vibrational frequencies of the ligand's functional groups, both before and after complexation, provides direct evidence of bonding.

In the IR spectrum of the free ligand, the carboxylic acid group shows characteristic stretching vibrations. Upon deprotonation and coordination to a metal ion, the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies of the carboxylate group are observed. The positions of these bands, and the difference between them (Δν), can provide insight into the coordination mode (monodentate, bidentate, or bridging). For complexes of the parent 2-quinoxalinecarboxylic acid, a shift in these carboxylate bands confirms coordination. oup.com

Far-IR spectroscopy provides direct information about the metal-ligand bonds. New absorption bands that are not present in the free ligand's spectrum appear in the low-frequency region (typically below 600 cm⁻¹). These bands can be assigned to the stretching vibrations of the metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. oup.comrdd.edu.iq For complexes of 2-quinoxalinecarboxylic acid, bands observed in the 326-257 cm⁻¹ and 228-200 cm⁻¹ regions have been assigned to M-N stretching vibrations, confirming the involvement of the ring nitrogen in chelation. oup.com

Table 1: Selected IR and Far-IR Frequencies (cm⁻¹) for Metal Complexes of 2-Quinoxalinecarboxylic Acid (2-QxCOOH) This interactive table summarizes key spectroscopic data from studies on metal complexes of the parent ligand, providing a basis for understanding the coordination in the 1,4-dioxide derivative. oup.com

| Compound | ν(C=O) (Carboxyl) | ν(M-N) | ν(M-O) |

| 2-QxCOOH | 1705 | - | - |

| (2-QxCOO)₂Cu·H₂O | 1642 | 326 | 412 |

| (2-QxCOO)₂Ni·2H₂O | 1630 | 257 | 415 |

| (2-QxCOO)₂Co·2H₂O | 1625 | - | 415 |

| (2-QxCOO)₂Zn·2H₂O | 1630 | 228 | 410 |

| (2-QxCOO)₂Cd·H₂O | 1610 | 200 | 405 |

| (2-QxCOO)₂Mn·H₂O | 1610 | - | 405 |

| (2-QxCOO)₂Pb·H₂O | 1595 | - | 405 |

Data sourced from Yoshinori Kidani, et al., Chemical and Pharmaceutical Bulletin, 1974. oup.com

Biological Activity of Metal-Quinoxaline 1,4-Dioxide Complexes

Quinoxaline 1,4-dioxides (QdNOs) are a well-established class of compounds known for a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and antiparasitic properties. researchgate.netnih.gov The presence of the two N-oxide groups is considered crucial for these pharmacological effects. nih.gov For example, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have been investigated as promising antimycobacterial agents against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net

The complexation of biologically active ligands with metal ions is a known strategy for potentially enhancing or modifying their therapeutic properties. For various quinoxaline derivatives, metal complexes have been synthesized and evaluated, often showing improved biological activity compared to the free ligands. eurjchem.comisca.me However, based on the surveyed literature, specific studies focusing on the biological activities of metal complexes of this compound are not extensively detailed. While the ligand scaffold is known to be biologically active, further research is required to determine how coordination with transition metals like Cu(II), Fe(III), or Zn(II) influences this activity.

Mechanisms of Resistance to 2 Quinoxalinecarboxylic Acid, 1,4 Dioxide Derivatives in Microorganisms

Genetic Mutations Conferring Resistance.nih.govnih.gov

Genetic mutations are a primary mechanism through which microorganisms can acquire resistance to 2-Quinoxalinecarboxylic acid, 1,4-dioxide derivatives. These mutations often occur in genes encoding enzymes that are thought to be involved in the activation of these compounds or in regulatory genes that control the expression of resistance-conferring systems.

Identification of Single Nucleotide Polymorphisms (SNPs)

Whole-genome sequencing of resistant mutants has been instrumental in identifying specific single nucleotide polymorphisms (SNPs) that confer resistance. In studies using the model organism Mycobacterium smegmatis, spontaneous mutants resistant to a 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide derivative were found to have a high number of SNPs. nih.govnih.gov These mutations were identified in genes that are predicted to be involved in the activation of the drug, suggesting that the compound acts as a pro-drug that requires metabolic conversion to its active, DNA-damaging form. nih.govmdpi.com

Key genes identified with resistance-conferring mutations in M. smegmatis include:

MSMEG_4646: This gene encodes a putative oxidoreductase. nih.govnih.gov

MSMEG_5122: This gene is also believed to encode an enzyme involved in the metabolic activation of the quinoxaline (B1680401) derivative. nih.govnih.gov

MSMEG_1380: This gene encodes a transcriptional repressor of the AcrR/TetR family, which regulates the expression of the MmpS5-MmpL5 efflux pump. nih.govnih.gov

In Escherichia coli, resistance to quinoxaline 1,4-dioxides (QdNOs) in clinical isolates has been strongly associated with the presence of the oqxA gene, which is part of the OqxAB efflux pump system. plos.orgscienceopen.com However, in-vitro selected resistant E. coli strains did not possess the oqxA gene, indicating that alternative resistance mechanisms involving other genetic mutations can also arise. plos.orgresearchgate.net

Table 1: Genes with Identified Mutations Conferring Resistance to this compound Derivatives

| Gene | Organism | Putative Function of Gene Product | Reference |

| MSMEG_4646 | Mycobacterium smegmatis | Redox enzyme, potential pro-drug activator | nih.govmdpi.com |

| MSMEG_5122 | Mycobacterium smegmatis | Redox enzyme, potential pro-drug activator | nih.govmdpi.com |

| MSMEG_1380 | Mycobacterium smegmatis | Transcriptional repressor (AcrR/TetR family) of MmpS5-MmpL5 efflux system | nih.gov |

| oqxA | Escherichia coli | Component of the OqxAB multidrug efflux pump | plos.orgscienceopen.comnih.gov |

Gene Expression Analysis in Resistant Strains

Analysis of gene expression in resistant strains provides further insight into the mechanisms of resistance. In M. smegmatis, mutations in the promoter region of the MSMEG_5122 gene led to a significant decrease in its expression, which resulted in resistance. nih.gov Conversely, mutations affecting the MSMEG_4648 gene, which is co-transcribed with MSMEG_4646, led to an increase in the expression of MSMEG_4648 and MSMEG_4645. mdpi.com

In QdNOs-resistant E. coli selected in vitro, transcriptional profiling revealed differential expression of 44 genes. plos.orgresearchgate.net Upregulated genes were involved in various cellular processes, including:

Glycolysis and the Tricarboxylic Acid (TCA) Cycle: Overexpression of genes like gpmA and pgi may be a metabolic adaptation to the stress induced by the compound. plos.org

ATP Biosynthesis and Electron Transport Chain: Increased expression of atpADG and ubiB could be related to a hyperactivation of the electron transport chain. plos.org

Protein Biosynthesis: Genes such as rpoA, trmD, truA, and several ribosomal protein genes were upregulated. plos.org

Biosynthesis of Antioxidative Agents: Increased expression of genes involved in lipoate (lipA) and trehalose (B1683222) (otsA) biosynthesis may help the bacteria to counteract oxidative stress generated by the quinoxaline derivatives. plos.orgscienceopen.com

A transcriptomic study of M. smegmatis exposed to a this compound derivative showed significant upregulation of genes involved in DNA repair and replication, as well as changes in the expression of numerous genes encoding proteins with oxidoreductase activity. researchgate.net This supports the hypothesis that these compounds induce DNA damage, likely through the generation of free radicals. researchgate.net

Efflux Pump Overexpression and Associated Mechanisms.nih.govnih.gov

A major mechanism of resistance to a wide range of antimicrobial compounds is the active efflux of the drug from the bacterial cell, mediated by efflux pumps. nih.gov This mechanism has also been implicated in resistance to this compound derivatives.